molecular formula C34H35N7O3S B2425334 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023584-45-3

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Numéro de catalogue: B2425334
Numéro CAS: 1023584-45-3
Poids moléculaire: 621.76
Clé InChI: VSGCDFNWDCQFAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C34H35N7O3S and its molecular weight is 621.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticonvulsant properties and potential therapeutic applications.

Synthesis and Structural Characteristics

The target compound was synthesized through a multi-step process involving the reaction of 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate with 1-phenylpiperazine in acetonitrile. The resultant product was purified using silica gel column chromatography. The yield was approximately 75%, with a melting point of 402–403 K. The molecular structure includes an isoindoline moiety, a piperazine ring, and two benzene rings, contributing to its unique pharmacological profile .

Anticonvulsant Properties

A significant area of research surrounding this compound is its anticonvulsant activity . Studies have demonstrated that derivatives containing the arylpiperazine moiety exhibit a range of bioactivities, including anticonvulsant effects. For instance, related compounds have shown efficacy in various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice .

In a comparative study involving twenty-two new derivatives of similar structures, most compounds displayed protective effects against seizures in at least one model. Notably, the introduction of specific functional groups, such as fluorine or trifluoromethyl substituents, was found to enhance anticonvulsant activity by increasing lipophilicity and metabolic stability .

The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems. The piperazine ring may interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways . This interaction could lead to enhanced neuroprotective effects and reduced seizure susceptibility.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticonvulsant Screening : In one study, compounds were subjected to rigorous screening using the MES and scPTZ models. The results indicated that most derivatives exhibited significant anticonvulsant properties with varying degrees of potency .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the piperazine moiety significantly affected biological activity. Compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects .
  • Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, which helps determine potential side effects associated with the use of these compounds. Most derivatives demonstrated acceptable safety profiles while maintaining efficacy .

Summary Table of Biological Activities

CompoundActivity TypeModel UsedEfficacy
Compound AAnticonvulsantMESEffective
Compound BAnticonvulsantscPTZModerate
Compound CNeurotoxicityRotarodLow toxicity

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various related compounds and tested them for their effectiveness against seizures using established models such as the maximal electroshock and subcutaneous pentylenetetrazole tests. Many derivatives demonstrated significant anticonvulsant activity, suggesting potential applications in treating epilepsy and related disorders .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Compounds similar to this one have been evaluated for their efficacy against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The structural features of the imidazoquinazoline core contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Antipsychotic Effects

The compound has also shown promise in psychopharmacology. It interacts with dopamine and serotonin receptors, which are critical targets for antipsychotic medications. Studies have reported significant antipsychotic activity associated with similar compounds featuring the piperazine moiety, indicating that this compound could be explored further for treating psychiatric disorders such as schizophrenia.

Cancer Research

In cancer research, derivatives of this compound have been investigated for their potential to inhibit tumor growth and metastasis. The unique combination of functional groups allows these compounds to interact with various biological pathways involved in cancer progression, presenting opportunities for novel anticancer therapies .

Case Study 1: Anticonvulsant Screening

In a systematic study published in PubMed, twenty-two new derivatives were synthesized and tested for anticonvulsant activity. The results indicated that several compounds were effective in at least one seizure model, highlighting their therapeutic potential in epilepsy management .

Case Study 2: Antimicrobial Activity Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on related quinazoline compounds against both Staphylococcus aureus and Mycobacterium tuberculosis. The study demonstrated that these compounds not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections .

Case Study 3: Psychopharmacological Studies

Research into the psychopharmacological effects of similar compounds revealed significant interactions with neurotransmitter systems. This suggests that the compound could lead to advancements in treatments for mental health disorders, particularly those involving dopamine dysregulation.

Propriétés

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N7O3S/c42-30(39-19-15-37(16-20-39)25-9-3-1-4-10-25)23-29-33(44)41-32(35-29)27-13-7-8-14-28(27)36-34(41)45-24-31(43)40-21-17-38(18-22-40)26-11-5-2-6-12-26/h1-14,29H,15-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCDFNWDCQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N6CCN(CC6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.